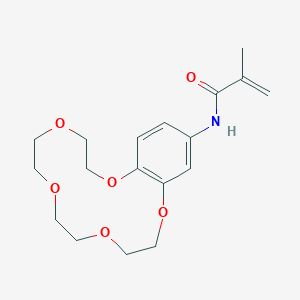![molecular formula C15H29N3O3 B5972103 N-(2-methoxyethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5972103.png)
N-(2-methoxyethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MEOPP and is a piperazine derivative that has been shown to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of MEOPP is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. MEOPP has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. MEOPP has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
MEOPP has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antitumor effects in various cancer cell lines, as well as anti-inflammatory and analgesic effects in animal models. MEOPP has also been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using MEOPP in lab experiments is its ability to cross the blood-brain barrier, which makes it a potentially useful tool for investigating the role of neurotransmitters in the brain. Additionally, MEOPP has been shown to have a relatively low toxicity profile, which makes it a safe compound to use in lab experiments. However, one limitation of using MEOPP is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on MEOPP. One area of interest is its potential use as a drug delivery system, particularly for the treatment of brain tumors. Additionally, further research is needed to fully understand the mechanism of action of MEOPP and its potential applications in the field of neuroscience. Finally, more studies are needed to investigate the potential side effects of MEOPP and its safety profile in humans.
Synthesis Methods
The synthesis of MEOPP involves the reaction of 2-methoxyethylamine with 1-(3-methylbutyl)-3-chloro-2-piperazinone in the presence of a base. This reaction results in the formation of MEOPP, which can be purified using various methods such as recrystallization or column chromatography.
Scientific Research Applications
MEOPP has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. MEOPP has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. Additionally, MEOPP has been shown to have potential applications in the field of neuroscience, as it has been shown to modulate the activity of certain neurotransmitters.
properties
IUPAC Name |
N-(2-methoxyethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-12(2)5-7-18-8-6-16-15(20)13(18)11-14(19)17(3)9-10-21-4/h12-13H,5-11H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIDXBNSIZMEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCNC(=O)C1CC(=O)N(C)CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({3-[2-hydroxy-3-(1-pyrrolidinyl)propoxy]-4-methoxybenzyl}amino)methyl]-1,6-heptadien-4-ol](/img/structure/B5972035.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-N'-ethylurea](/img/structure/B5972065.png)

![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl}glycine](/img/structure/B5972081.png)

![2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5972083.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5972087.png)
![N-(3-bromophenyl)-N-(2-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5972091.png)
![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972095.png)
![2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride](/img/structure/B5972097.png)
![4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol](/img/structure/B5972108.png)
![ethyl 1-{[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]methyl}-3-benzyl-3-piperidinecarboxylate](/img/structure/B5972110.png)